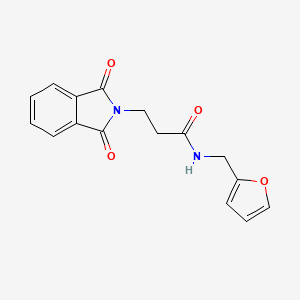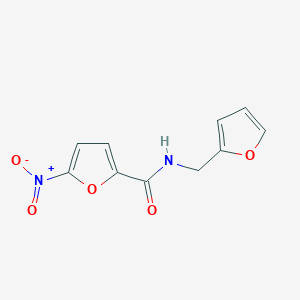
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves specific organic reactions that yield structurally complex and functionally diverse molecules. For example, the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature yielded a compound with a closely related structure, demonstrating the intricacies of synthetic routes in producing isoindole derivatives (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by X-ray diffraction techniques, revealing intricate details about their crystalline forms. The reported structures often exhibit specific crystallographic parameters that influence their physical properties and reactivity. For instance, various compounds synthesized through related methods have been structurally characterized to have unique space groups and crystallographic dimensions, highlighting the diversity of molecular structures attainable through synthetic chemistry (Liu et al., 2008).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Environmental and Occupational Exposures
Research on environmental chemicals such as bisphenol A (BPA), triclosan (TCS), and various phthalates has provided insights into human exposure levels and potential health risks. Studies conducted on Danish populations between 2006 and 2012 assessed urinary excretion of these non-persistent chemicals, highlighting widespread exposure among children, adolescents, young men, and pregnant women. These findings underscore the importance of monitoring environmental pollutants to understand their impact on human health (Frederiksen et al., 2014).
2. Occupational Health and Safety
In occupational settings, exposure to chemicals such as methylene bisphenyl isocyanate (MDI) can pose health risks. Research aimed at quantifying dermal and inhalation exposure to MDI among iron foundry workers has highlighted the need for protective measures to prevent respiratory sensitization and occupational asthma. This study demonstrates the feasibility of measuring exposure levels and suggests that both dermal and inhalation pathways should be considered in occupational health assessments (Liljelind et al., 2010).
3. Biomonitoring for Chemical Exposure
Advancements in biomonitoring techniques have allowed for the detection of specific albumin adducts in individuals exposed to isocyanates, such as MDI. These biomarkers provide valuable information on exposure levels and can contribute to identifying individuals at risk for developing respiratory diseases. The development of sensitive analytical methods for biomarker detection is crucial for assessing exposure to hazardous substances and understanding their health implications (Sabbioni et al., 2010).
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(17-10-11-4-3-9-22-11)7-8-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUORBDDPTIGWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-furan-2-ylmethyl-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)


![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)


![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)